2-[(4-ethylphenoxy)methyl]-1H-benzimidazole
Description
Properties
CAS No. |
82326-48-5 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[(4-ethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H16N2O/c1-2-12-7-9-13(10-8-12)19-11-16-17-14-5-3-4-6-15(14)18-16/h3-10H,2,11H2,1H3,(H,17,18) |
InChI Key |
PLYCVBWGNLHEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Route
The traditional method involves reacting o-phenylenediamine with (4-ethylphenoxy)acetic acid under strongly acidic conditions. Polyphosphoric acid (PPA) or concentrated HCl facilitates cyclodehydration at elevated temperatures (170–180°C). This method, while effective, requires harsh conditions and prolonged reaction times.
-
Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetic acid (1 mmol).
-
Catalyst : p-Toluenesulfonic acid (p-TsOH, 20 mol%).
-
Solvent : Toluene.
-
Conditions : Reflux for 2–3 hours.
-
Yield : ~85–90% (isolated after neutralization with Na₂CO₃).
Transition Metal-Catalyzed Methods
Zinc Triflate-Mediated Synthesis
Zinc triflate [Zn(OTf)₃] efficiently catalyzes the one-pot condensation of o-phenylenediamine and (4-ethylphenoxy)acetaldehyde in ethanol under reflux. This method avoids harsh acids and achieves high regioselectivity.
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% Zn(OTf)₃ |
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Time | 8 hours |
| Yield | 95% |
Ammonium Nickel Sulfate under Sonication
A green chemistry approach employs ammonium nickel sulfate [(NH₄)₂Ni(SO₄)₂·6H₂O] in water under ultrasonic irradiation. This method reduces reaction time and enhances atom economy.
-
Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetaldehyde (1.1 mmol).
-
Catalyst : 10 mol% ammonium nickel sulfate.
-
Solvent : Water.
-
Conditions : Ultrasonication at 25°C for 45 minutes.
-
Yield : 88–92%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the reaction by enabling rapid heating. A protocol using DMF and 70% HCl under microwave conditions (150 W, 150°C) completes the synthesis in 2 minutes.
-
Reactants : o-Phenylenediamine (1 mmol), (4-ethylphenoxy)acetaldehyde (1 mmol).
-
Solvent : DMF.
-
Conditions : Microwave irradiation at 150°C for 2 minutes.
-
Yield : 94% (purified via column chromatography).
Comparative Analysis of Methods
Challenges and Optimization Strategies
-
Aldehyde Stability : (4-Ethylphenoxy)acetaldehyde is moisture-sensitive. Storage under inert atmosphere or in situ generation improves reproducibility.
-
Purification : Column chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol) removes unreacted starting materials.
-
Scale-Up : Continuous-flow reactors are recommended for Zn(OTf)₃ and microwave methods to maintain efficiency at larger scales .
Chemical Reactions Analysis
Substitution Reactions
The phenoxy and benzimidazole groups participate in nucleophilic/electrophilic substitutions:
-
Key Finding : Nitration predominantly occurs at the para position of the phenoxy group due to steric hindrance from the ethyl substituent.
Oxidation and Reduction
The methylene bridge (-CH₂-) and ethyl group undergo redox reactions:
| Process | Reagents | Products | Applications | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄ (acidic conditions) | Carboxylic acid derivative | Precursor for polymer synthesis | |
| Reduction | H₂/Pd-C | Ethyl → Ethane side chain | Tuning lipophilicity |
-
Mechanistic Insight : Oxidation of the methylene bridge produces a ketone intermediate, which further oxidizes to a carboxylic acid.
Condensation Reactions
The NH group in the benzimidazole ring facilitates condensation:
-
Example : Condensation with 4-nitrobenzaldehyde yields a Schiff base showing 82% inhibition against E. coli .
Ring Functionalization
Modifications to the benzimidazole core enhance pharmacological properties:
| Modification | Method | Outcome | Reference |
|---|---|---|---|
| Sulfonation | SO₃/H₂SO₄ | Enhanced water solubility | |
| Mannich Reaction | Formaldehyde + secondary amine | Aminomethyl derivatives |
-
Notable Result : Sulfonated derivatives exhibit improved bioavailability in pharmacokinetic studies .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction | Catalysts | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl benzimidazoles | 75–88 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | 60–70 |
Photochemical Reactions
UV-induced dimerization studies reveal:
-
Product : A cyclodimer forms under UV light (λ = 254 nm) via [2+2] cycloaddition.
-
Application : Used in photoresponsive materials for drug delivery systems.
Key Research Findings
-
Antimicrobial Activity : Chlorinated derivatives show MIC values of 4–8 µg/mL against S. aureus .
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Catalytic Efficiency : Pd-mediated cross-couplings achieve turnover numbers (TON) > 1,000 .
-
Thermal Stability : Thermogravimetric analysis (TGA) confirms stability up to 250°C.
Reaction Optimization Strategies
Scientific Research Applications
Chemical Properties and Structure
The compound 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole features a benzimidazole core, which is known for its diverse biological activities. The presence of the ethylphenoxy group enhances its solubility and bioactivity, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole. Research indicates that compounds with similar structures exhibit significant activity against a range of bacteria and fungi. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole | S. aureus | 12.5 µg/ml |
| 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole | E. coli | 25 µg/ml |
| Other Derivative X | Candida albicans | 50 µg/ml |
Anti-inflammatory Activity
Benzimidazole derivatives are also noted for their anti-inflammatory properties. A study demonstrated that compounds similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole significantly reduced edema in animal models, suggesting potential use in treating inflammatory conditions .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Percentage Reduction in Edema (%) | Standard Drug Comparison |
|---|---|---|
| 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole | 92.7% | Indomethacin (75%) |
| Compound Y | 78% | Aspirin (70%) |
Antidiabetic Properties
The potential antidiabetic effects of benzimidazole derivatives have been explored, with some compounds acting as glucokinase activators, thereby improving glucose metabolism . This mechanism could pave the way for developing new treatments for diabetes.
Case Study 1: Antimicrobial Screening
In a comprehensive study conducted by Noolvi et al., several benzimidazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain structural modifications enhanced efficacy against resistant strains of bacteria . The study concluded that the introduction of electron-withdrawing groups significantly improved antimicrobial potency.
Case Study 2: Anti-inflammatory Mechanism Investigation
A research team led by Sharma et al. evaluated the anti-inflammatory effects of various benzimidazole derivatives, including those structurally similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole. Their findings showed a marked reduction in paw edema in animal models, indicating potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole with structurally analogous compounds:
Physicochemical Properties
- Solubility: The 4-ethylphenoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to hydroxyl (logP ~1.8) or nitro (logP ~2.5) analogues, favoring better membrane penetration .
- Melting Points: Derivatives with polar groups (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole) exhibit higher melting points (>250°C) due to intermolecular hydrogen bonding, whereas 4-ethylphenoxy derivatives melt at ~180–200°C .
- Stability: Ethylphenoxy-substituted benzimidazoles show greater resistance to oxidative degradation compared to thioether-linked analogues (e.g., anti-Helicobacter pylori agents in ).
Key Research Findings
- Lipophilicity-Bioactivity Relationship: Ethylphenoxy derivatives balance solubility and permeability, making them suitable candidates for CNS-targeted drugs .
- Substituent Electronic Effects : Electron-donating groups (e.g., ethyl) enhance stability, while electron-withdrawing groups (e.g., nitro) improve reactivity in electrophilic substitutions .
- Heterocyclic Hybrids : Incorporation of triazole or thiazole rings () significantly boosts antimicrobial potency, suggesting avenues for optimizing the target compound .
Biological Activity
2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action.
Anticancer Activity
Benzimidazole derivatives, including 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole, have shown significant potential in cancer therapy. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases.
Case Studies
-
Cytotoxicity Against Tumor Cells :
- A study evaluated the cytotoxic effects of several benzimidazole derivatives against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results indicated that compounds similar to 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole promoted apoptotic cell death in these hypoxic tumor environments, suggesting their potential as hypoxia-selective agents .
- Mechanism of Action :
Antibacterial Activity
The antibacterial properties of 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole have been investigated alongside other derivatives. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Efficacy Data
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
The antifungal potential of this compound has also been explored. It has shown moderate activity against common fungal pathogens.
Comparative Analysis
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2g | Candida albicans | 64 |
| 2g | Aspergillus niger | 64 |
| 2e | Candida albicans | 64 |
| 2e | Aspergillus niger | 64 |
This table summarizes the antifungal activity observed in various studies, underscoring the effectiveness of benzimidazole derivatives in combating fungal infections .
The biological activity of benzimidazole derivatives can be attributed to several mechanisms:
- Apoptosis Induction : These compounds trigger apoptosis through mitochondrial pathways and caspase activation.
- DNA Damage : They cause DNA strand breaks and chromatin condensation, which are critical for their anticancer effects.
- Membrane Permeability : The lipophilic nature of these compounds enhances their ability to penetrate cellular membranes, facilitating their therapeutic effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization methods for 2-[(4-ethylphenoxy)methyl]-1H-benzimidazole?
- Methodological Answer : The compound can be synthesized via condensation reactions between 4-ethylphenol derivatives and benzimidazole precursors. Key steps include:
- Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ to facilitate ether bond formation between phenoxy and benzimidazole moieties .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the target compound.
- Characterization : Confirm structure via -NMR (e.g., singlet for CH₂ bridging group at δ 4.8–5.2 ppm), -NMR, and FT-IR (C-O-C stretching at ~1250 cm⁻¹). Elemental analysis should match calculated C, H, N values within ±0.3% .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism in the benzimidazole ring or solvent effects. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., proton exchange between N1 and N3 positions).
- Computational Modeling : Compare experimental spectra with DFT-calculated spectra (using software like Gaussian) to validate assignments .
- X-ray Crystallography : For unambiguous confirmation, co-crystallize the compound with a heavy atom (e.g., iodine) and refine using SHELXL .
Advanced Research Questions
Q. What strategies enhance the compound’s coordination chemistry with transition metals for catalytic applications?
- Methodological Answer : The CH₂ bridge and phenoxy group can act as ligands. To optimize metal binding:
- Derivatization : Introduce phosphoryl groups (e.g., via Arbuzov reaction) to increase chelating ability, as shown for similar benzimidazole-phosphoryl hybrids .
- Titration Studies : Use UV-Vis or fluorescence spectroscopy to determine binding constants with metals like Zn²⁺ or Cu²⁺. Fit data using Benesi-Hildebrand plots .
Q. How do electronic and steric effects of substituents influence the compound’s biological activity?
- Methodological Answer :
- Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or bulky groups (e.g., -CF₃) on the phenoxy ring. Assess bioactivity (e.g., antimicrobial IC₅₀) via microdilution assays .
- QSAR Modeling : Use Molinspiration or Schrodinger Suite to correlate substituent parameters (Hammett σ, logP) with activity. Validate models with leave-one-out cross-validation .
Q. What computational approaches predict binding modes of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., cytochrome P450). Parameterize force fields with RESP charges derived from Gaussian calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions with PyMOL .
Q. How can impurities or degradation products be identified and quantified in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient. Detect impurities via high-resolution MS (e.g., Q-TOF) and compare with reference standards (e.g., sulfone or sulfide derivatives) .
- Forced Degradation Studies : Expose the compound to heat, light, or acidic conditions. Track degradation pathways using LC-PDA and isolate products via preparative TLC .
Methodological Challenges and Solutions
Q. Why might crystallographic refinement of this compound present challenges, and how are they addressed?
- Answer : The flexible CH₂-O-aryl bridge can lead to disorder in crystal structures. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
